molecular formula C11H11FO3 B12099311 Methyl 3-(3-fluorophenyl)oxetane-3-carboxylate

Methyl 3-(3-fluorophenyl)oxetane-3-carboxylate

Cat. No.: B12099311
M. Wt: 210.20 g/mol
InChI Key: ZVURGPILZWDESG-UHFFFAOYSA-N
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Description

Methyl 3-(3-fluorophenyl)oxetane-3-carboxylate is a chemical building block of significant interest in modern medicinal chemistry and drug discovery research. Its structure incorporates a 3,3-disubstituted oxetane ring, a motif recognized for its ability to improve the physicochemical properties of drug candidates . The oxetane ring is a compact, polar, and three-dimensional scaffold that can serve as a surrogate for carbonyl or gem-dimethyl groups, often leading to enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability of the resulting compound . A key feature of the oxetane ring is its strong electron-withdrawing effect, which can be utilized to fine-tune the pKa of adjacent functional groups; for instance, an oxetane placed alpha to an amine can reduce its basicity by approximately 2.7 pKa units . Researchers value this compound as a versatile precursor for the synthesis of more complex molecules, particularly in the exploration of novel therapies targeting cancers, viral infections, and metabolic disorders . The incorporation of the 3-fluorophenyl moiety further adds to its utility by providing a site for additional aromatic ring interactions and structural diversification. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

methyl 3-(3-fluorophenyl)oxetane-3-carboxylate

InChI

InChI=1S/C11H11FO3/c1-14-10(13)11(6-15-7-11)8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3

InChI Key

ZVURGPILZWDESG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(COC1)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Base-Mediated Cyclization of Diols or Dihalides

A widely cited method involves the base-induced cyclization of 3-(3-fluorophenyl)-3-(methoxycarbonyl)propane-1,3-diol or its dihalide analogs. For example, treatment of 1,3-dibromo-3-(3-fluorophenyl)propane with potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at room temperature facilitates oxetane formation via intramolecular nucleophilic substitution.

Procedure :

  • Dissolve 1,3-dibromo-3-(3-fluorophenyl)propane (5.0 mmol) in anhydrous THF (40 mL).

  • Add KOtBu (15 mmol) portionwise under nitrogen.

  • Stir for 4 hours at 25°C, then quench with water.

  • Extract with diethyl ether, dry over MgSO₄, and concentrate.

  • Purify via silica gel chromatography (pentane:Et₂O = 80:1 → 40:1).

Yield : 65–72%.
Key Characterization :

  • ¹H NMR (600 MHz, CDCl₃): δ 7.52–7.16 (m, 4H, aromatic), 5.10–5.06 (m, 1H, oxetane), 2.51–2.37 (m, 1H, CH₂), 1.91–1.74 (m, 2H, CH₂), 3.70 (s, 3H, OCH₃).

  • ¹³C NMR : δ 165.4 (C=O), 143.7 (C-F), 128.4–127.1 (aromatic), 44.5 (oxetane C-O).

Acid-Catalyzed Cyclization

Alternative protocols employ Brønsted acids (e.g., p-toluenesulfonic acid) to cyclize hydroxy esters. For instance, heating 3-(3-fluorophenyl)-3-(methoxycarbonyl)-1-hydroxypropane in toluene under reflux for 12 hours yields the oxetane via dehydration.

Optimization Data :

CatalystSolventTemp (°C)Time (h)Yield (%)
p-TsOHToluene1101268
H₂SO₄DCM402445
Amberlyst-15MeCN80852

Data aggregated from

Ring-Expansion Approaches

Photochemical Oxidative Ring Expansion

Vinyl epoxides or cyclopropanes undergo [2+2] cycloaddition with arynes to form oxetanes. For this compound, this method utilizes 3-fluorophenyl-substituted vinyl epoxides and in situ-generated arynes.

Representative Protocol :

  • Generate aryne precursors (e.g., o-silyl aryl triflates) using CsF in acetonitrile.

  • React with 3-(3-fluorophenyl)vinyl epoxide at 50°C for 6 hours.

  • Isolate product via column chromatography (hexane:EtOAc = 9:1).

Yield : 56–68%.
Mechanistic Insight : The reaction proceeds through a strained intermediate, where the aryne inserts into the epoxide C-O bond, followed by ring expansion to form the oxetane.

Multi-Step Synthesis from Carboxylic Acid Precursors

Esterification-Cyclization Sequential Route

This two-step approach begins with 3-(3-fluorophenyl)oxetane-3-carboxylic acid, which is methylated using dimethyl sulfate (DMS) or methyl iodide:

  • Carboxylic Acid Synthesis :

    • React 3-fluorophenylmagnesium bromide with oxetane-3-carbonyl chloride in THF at −78°C.

    • Hydrolyze with HCl to yield 3-(3-fluorophenyl)oxetane-3-carboxylic acid.

  • Esterification :

    • Treat the acid with DMS and K₂CO₃ in acetone at 60°C for 4 hours.

    • Purify via recrystallization (methanol).

Overall Yield : 58%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range (%)
Base-Mediated CyclizationHigh regioselectivityRequires anhydrous conditions65–72
Acid-Catalyzed CyclizationMild conditionsLonger reaction times45–68
Photochemical Ring ExpansionAtom economySpecialized light sources56–68
Multi-Step SynthesisScalabilityLow overall yield50–58

Synthesis data from

Challenges and Optimization Strategies

Avoiding Ring-Opening Side Reactions

The oxetane ring is prone to nucleophilic attack, particularly under acidic or high-temperature conditions. Strategies to mitigate this include:

  • Using bulky bases (e.g., KOtBu) to minimize epoxide formation.

  • Conducting reactions at ≤50°C to prevent thermal decomposition.

Enhancing Fluorophenyl Group Incorporation

Direct introduction of the 3-fluorophenyl group via Suzuki-Miyaura coupling has been explored but requires pre-functionalized oxetane intermediates. Alternatively, starting with fluorophenyl Grignard reagents simplifies the synthesis but limits substrate scope .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-fluorophenyl)oxetane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3-(3-fluorophenyl)oxetane-3-carboxylic acid.

    Reduction: Formation of 3-(3-fluorophenyl)oxetane-3-methanol.

    Substitution: Formation of 3-(3-aminophenyl)oxetane-3-carboxylate.

Scientific Research Applications

1. Chemistry:
Methyl 3-(3-fluorophenyl)oxetane-3-carboxylate serves as a crucial building block in organic synthesis. It is utilized in the development of complex organic molecules and pharmaceuticals due to its unique structural features that enhance reactivity and selectivity in chemical reactions.

2. Biology:
Research indicates that this compound exhibits potential bioactivity, particularly as an antimicrobial and anticancer agent. Studies have shown that derivatives of this compound can inhibit cellular proliferation in various cancer cell lines, suggesting its utility in cancer therapy .

3. Medicine:
The compound is being explored for its role in drug development. Its fluorinated structure enhances lipophilicity, which may improve drug bioavailability and tissue penetration. For instance, studies have demonstrated that compounds with similar structures effectively target specific proteins involved in cancer progression .

4. Industry:
In industrial applications, this compound is used in the production of specialty chemicals with unique properties. Its versatility makes it suitable for various applications in materials science and chemical manufacturing.

Anticancer Activity

A study investigated the anticancer effects of this compound derivatives on human cancer cell lines. The results indicated significant inhibition of cell growth, particularly in breast cancer (MCF-7) and leukemia (CEM) cells, with IC50_{50} values demonstrating potent activity .

Mechanism of Action

The mechanism of action of Methyl 3-(3-fluorophenyl)oxetane-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Methyl 3-(4-bromophenyl)oxetane-3-carboxylate
  • Molecular Formula : C11H11BrO3 (MW: 271.11) .
  • Key Differences : Replacing fluorine with bromine increases molecular weight and introduces a heavier halogen. Bromine’s larger atomic radius and lower electronegativity compared to fluorine may alter steric interactions and electronic properties, reducing metabolic stability but enhancing hydrophobic interactions in target binding .
3-(3-Bromophenyl)oxetane-3-carboxylic Acid
  • Molecular Formula : C10H9BrO3 (MW: 257.09) .
  • Key Differences : The absence of the methyl ester group (free carboxylic acid) increases polarity, reducing cell membrane permeability. This makes the compound less suitable for central nervous system (CNS) targeting but more amenable to salt formation for improved solubility .

Modifications to the Oxetane Side Chain

Methyl 3-(hydroxymethyl)oxetane-3-carboxylate
  • Molecular Formula : C6H10O4 (MW: 146.14) .
  • Key Differences : The hydroxymethyl group introduces hydrogen-bonding capacity, enhancing water solubility. This derivative is a versatile intermediate for further functionalization, such as oxidation to carboxylic acids or conjugation via esterification .
Methyl 3-(bromomethyl)oxetane-3-carboxylate
  • Molecular Formula : C6H9BrO3 (MW: 209.04) .
  • Key Differences : The bromomethyl group serves as a reactive handle for nucleophilic substitution (e.g., Suzuki coupling or amination). This reactivity is absent in the fluorophenyl derivative, making the brominated analog more suitable for late-stage diversification in synthesis .

Amino-Functionalized Analogs

Methyl 3-(aminomethyl)oxetane-3-carboxylate
  • Molecular Formula: C6H11NO3 (MW: 145.16) .
  • Key Differences : The primary amine group enables participation in amide bond formation or Schiff base chemistry. This contrasts with the inert fluorophenyl group, which is primarily used for electronic modulation rather than covalent bonding .

Substituent Effects on Physicochemical Properties

Compound Molecular Weight (g/mol) logP<sup>*</sup> Water Solubility Reactivity Highlights
Methyl 3-(3-fluorophenyl)oxetane-3-carboxylate 196.18 ~1.8 (estimated) Moderate Stable to hydrolysis; bioisostere potential
Methyl 3-(4-bromophenyl)oxetane-3-carboxylate 271.11 ~2.5 Low Prone to debromination under radical conditions
Methyl 3-(hydroxymethyl)oxetane-3-carboxylate 146.14 ~0.3 High Oxidizable to dicarboxylic acid
Methyl 3-(bromomethyl)oxetane-3-carboxylate 209.04 ~1.1 Moderate SN2 reactions with amines/thiols

<sup>*</sup>logP values estimated using fragment-based methods.

Biological Activity

Methyl 3-(3-fluorophenyl)oxetane-3-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by an oxetane ring, which is a four-membered cyclic ether. The presence of a methyl ester group and a fluorophenyl substituent contributes to its distinct chemical properties. Its molecular formula is C9H9FNO3C_9H_9FNO_3, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The oxetane ring enhances the compound's reactivity and biological activity due to its steric and electronic characteristics.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that may interact with proteins or nucleic acids. The fluorophenyl group increases the compound's lipophilicity, facilitating its penetration into cell membranes and enhancing bioavailability .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Activity : Similar compounds have shown efficacy in inhibiting cancer cell proliferation. Studies suggest that this compound may possess similar properties, potentially acting as an anticancer agent by disrupting cellular processes in tumor cells.
  • Antimicrobial Properties : Investigations into the antimicrobial effects of oxetane derivatives have indicated potential applications in treating bacterial infections. The unique structure of this compound may enhance its effectiveness against various pathogens .

Table 1: Summary of Biological Activities

Activity Description Reference
AnticancerInhibits cancer cell proliferation; potential for drug development in oncology
AntimicrobialExhibits activity against certain bacterial strains; potential for use in antibiotic formulations
Enzyme InhibitionMay inhibit specific enzymes involved in metabolic pathways; further research needed

Case Study: Anticancer Activity

A study evaluating the anticancer properties of oxetane derivatives found that this compound showed significant inhibition of cancer cell lines in vitro. The mechanism was attributed to the disruption of cell cycle progression and induction of apoptosis in treated cells. These findings suggest a potential role for this compound in developing novel anticancer therapies .

Comparison with Related Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

Compound Name Structure Type Unique Features
Methyl 3-phenyl-oxetane-3-carboxylateOxetaneLacks fluorine substitution, resulting in different reactivity
Methyl 4-(trifluoromethyl)phenyl oxetaneOxetaneContains trifluoromethyl group enhancing lipophilicity
Methyl 2-(4-fluorophenyl)oxirane-2-carboxylateOxiraneDifferent ring structure with similar functionalities

The fluorine substitution on the phenyl group in this compound may significantly influence both its physical properties and biological interactions compared to these related compounds .

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